REACTION_CXSMILES
|
[C:1]1(=[O:14])[C:6]2=[CH:7][C:8]3[CH2:9][CH2:10][CH2:11][CH2:12][C:13]=3[N:5]2[CH:4]=[CH:3][NH:2]1.[Br:15][C:16]1[CH:23]=[C:22]([F:24])[CH:21]=[C:20](Br)[C:17]=1[CH:18]=[O:19].C([O-])(=O)C.[K+].COC1C2C(=C3C(=CC=2)C(OC)=CC=N3)N=CC=1>>[Br:15][C:16]1[CH:23]=[C:22]([F:24])[CH:21]=[C:20]([N:2]2[CH:3]=[CH:4][N:5]3[C:13]4[CH2:12][CH2:11][CH2:10][CH2:9][C:8]=4[CH:7]=[C:6]3[C:1]2=[O:14])[C:17]=1[CH:18]=[O:19] |f:2.3|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1(NC=CN2C1=CC=1CCCCC21)=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C(=CC(=C1)F)Br
|
Name
|
potassium acetate
|
Quantity
|
521 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
638.4 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=NC2=C3N=CC=C(C3=CC=C12)OC
|
Name
|
cuprous iodide
|
Quantity
|
506 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
|
Type
|
CUSTOM
|
Details
|
After bubbling argon through the suspension for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
flush
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with dichloromethane (2×100 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica-gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with petroleum ether/ethyl acetate (10:1 to 3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=O)C(=CC(=C1)F)N1C(C=2N(C=3CCCCC3C2)C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 510 mg | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |